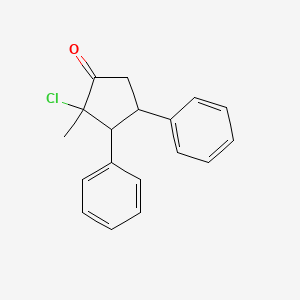
2-Chloro-2-methyl-3,4-diphenylcyclopentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2-methyl-3,4-diphenyl-1-cyclopentanone is an organic compound characterized by a cyclopentanone ring substituted with chlorine, methyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-2-methyl-3,4-diphenyl-1-cyclopentanone typically involves the reaction of cyclopentanone with appropriate chlorinating and methylating agents. One common method includes the use of thionyl chloride (SOCl₂) for chlorination and methyl iodide (CH₃I) for methylation under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where cyclopentanone is subjected to chlorination and methylation in the presence of catalysts to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols.
Substitution: The chlorine atom in the compound can be substituted by nucleophiles in reactions such as nucleophilic substitution, using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaOH in aqueous solution or NH₃ in ethanol.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentanones.
Scientific Research Applications
2-Chloro-2-methyl-3,4-diphenyl-1-cyclopentanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-chloro-2-methyl-3,4-diphenyl-1-cyclopentanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, modulating biochemical pathways and influencing physiological responses.
Comparison with Similar Compounds
- 2-Chloro-2-methyl-1-phenyl-1-propanone
- 2-Chloro-2-methyl-3-phenyl-1-butanone
- 2-Chloro-2-methyl-4-phenyl-1-pentanone
Comparison: Compared to these similar compounds, 2-chloro-2-methyl-3,4-diphenyl-1-cyclopentanone is unique due to the presence of two phenyl groups attached to the cyclopentanone ring, which may confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H17ClO |
|---|---|
Molecular Weight |
284.8 g/mol |
IUPAC Name |
2-chloro-2-methyl-3,4-diphenylcyclopentan-1-one |
InChI |
InChI=1S/C18H17ClO/c1-18(19)16(20)12-15(13-8-4-2-5-9-13)17(18)14-10-6-3-7-11-14/h2-11,15,17H,12H2,1H3 |
InChI Key |
QRBQQPHYLRNNPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















